molecular formula C22H26N2O3 B5457210 [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone

Cat. No.: B5457210
M. Wt: 366.5 g/mol
InChI Key: ZPQHNCFTBOMOQP-XUVXKRRUSA-N
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Description

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone is a complex organic compound that features a tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Attachment of the diazatricyclo moiety through nucleophilic substitution.
  • Final coupling with the methylfuran-2-yl group using cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The diazatricyclo moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation of the methoxy group yields a phenol derivative.
  • Reduction of the carbonyl group yields an alcohol.
  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for treating various diseases.

    Diagnostic Tools: Use in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: Application in the synthesis of novel materials with unique properties.

    Polymer Chemistry: Use as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone involves interaction with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes by binding to their active sites.

    Receptor Interaction: Modulation of receptor activity by binding to receptor sites.

    Pathway Modulation: Influence on biochemical pathways by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,6R)-3-(4-hydroxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone: Similar structure with a hydroxy group instead of a methoxy group.

    [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylthiophene-2-yl)methanone: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-9-12-27-21(14)22(25)24-13-18(15-3-5-17(26-2)6-4-15)20-19(24)16-7-10-23(20)11-8-16/h3-6,9,12,16,18-20H,7-8,10-11,13H2,1-2H3/t18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQHNCFTBOMOQP-XUVXKRRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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